

Application Notes and Protocols for GPR41 Knockout Mouse Model Experiments

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These application notes provide a comprehensive overview of the use of G-protein coupled receptor 41 (GPR41) knockout (KO) mouse models in metabolic and inflammatory research. This document includes summaries of key quantitative data from published studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction

GPR41, also known as Free Fatty Acid Receptor 3 (FFAR3), is a G-protein coupled receptor activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are produced by the gut microbiota through the fermentation of dietary fiber.[1][2] GPR41 is expressed in various tissues, including enteroendocrine cells, pancreatic β-cells, sympathetic ganglia, and immune cells, suggesting its involvement in a wide range of physiological processes.[3][4] GPR41 knockout mouse models have become an invaluable tool to elucidate the in vivo functions of this receptor and to explore its potential as a therapeutic target for metabolic and inflammatory diseases.[2][5]

Phenotypic Summary of GPR41 Knockout Mice

The phenotype of GPR41 KO mice can be variable, with some studies reporting a lean phenotype and others observing obesity.[3][6] These discrepancies may be attributed to differences in the genetic background of the mice, their gut microbiota composition, and the specific experimental conditions, including diet.[3]



Metabolic Phenotype

Studies have shown that male GPR41 KO mice on a low-fat diet can have increased body fat mass and impaired glucose tolerance compared to wild-type (WT) counterparts.[7] When fed a high-fat diet, these male KO mice exhibit reduced energy expenditure and a further increase in body fat mass.[7][8] In contrast, some studies have reported that GPR41 KO mice are leaner than their WT littermates, a phenotype that is dependent on the presence of gut microbiota and is associated with increased gut motility and reduced absorption of SCFAs.[3][6] GPR41 has also been implicated in the regulation of insulin secretion, with KO mice showing fasting hypoglycemia and increased glucose-stimulated insulin secretion from isolated islets.[4]

Gut Motility

GPR41 deficiency has been linked to increased intestinal transit rates.[3] This is thought to be due to reduced expression of Peptide YY (PYY), an enteroendocrine-derived hormone that inhibits gut motility.[3][6] The accelerated transit time could lead to decreased absorption of nutrients, including SCFAs, potentially contributing to the lean phenotype observed in some studies.[3]

Inflammatory Response

GPR41 plays a role in modulating inflammatory responses in the gut. Studies using models of colitis, such as administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS) or infection with Citrobacter rodentium, have shown that GPR41 KO mice exhibit reduced inflammatory responses compared to WT mice.[9] SCFAs, acting through GPR41 and GPR43 on intestinal epithelial cells, can induce the production of chemokines and cytokines, which are crucial for recruiting immune cells and orchestrating an effective immune response.[9][10]

Data Presentation

Table 1: Body Weight and Composition in GPR41 KO Mice



Parameter	Genotype	Diet	Age (weeks)	Value	Reference
Body Weight (g)	WT (male)	Low-fat	40	38.5 ± 1.5	[11]
GPR41 KO (male)	Low-fat	40	39.1 ± 1.8	[11]	
WT (female)	Low-fat	40	29.5 ± 1.1	[11]	
GPR41 KO (female)	Low-fat	40	28.9 ± 1.0	[11]	_
Body Fat Mass (%)	WT (male)	Low-fat	40	15.6 ± 1.2	[11]
GPR41 KO (male)	Low-fat	40	20.1 ± 1.5	[11]	
Lean Body Mass (g)	WT (male)	Low-fat	40	29.1 ± 0.8	[11]
GPR41 KO (male)	Low-fat	40	28.4 ± 0.9	[11]	
p < 0.05 compared to WT					

Table 2: Glucose Homeostasis in GPR41 KO Mice



Parameter	Genotype	Diet	Measureme nt	Value	Reference
Fasting Blood Glucose (mmol/L)	WT	N/A	Baseline	~5.5	[4]
GPR41 KO	N/A	Baseline	~4.5	[4]	
Glucose Tolerance Test (AUC)	WT (male)	Low-fat	AUC (mmol/L x min)	~1500	[7]
GPR41 KO (male)	Low-fat	AUC (mmol/L x min)	~1800	[7]	
*p < 0.05 compared to WT					_

Table 3: Energy Expenditure in GPR41 KO Mice

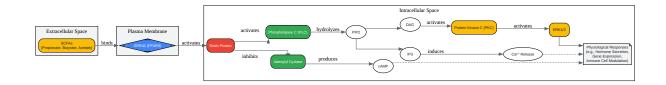
Parameter	Genotype	Diet	Value (kJ/h per mouse)	Reference
24h Energy Expenditure	WT (male)	High-fat	~1.5	[8][12]
GPR41 KO (male)	High-fat	~1.3	[8][12]	
p < 0.05 compared to WT				-

Table 4: Gut Transit Time in GPR41 KO Mice



Parameter	Genotype	Condition	Value (Geometric Center)	Reference
Intestinal Transit	WT	Cocolonized with B. thetaiotaomicron and M. smithii	~5.5	[13]
GPR41 KO	Cocolonized with B. thetaiotaomicron and M. smithii	~6.5	[13]	
p < 0.01 compared to WT				_

Signaling Pathways and Experimental Workflows GPR41 Signaling Pathway

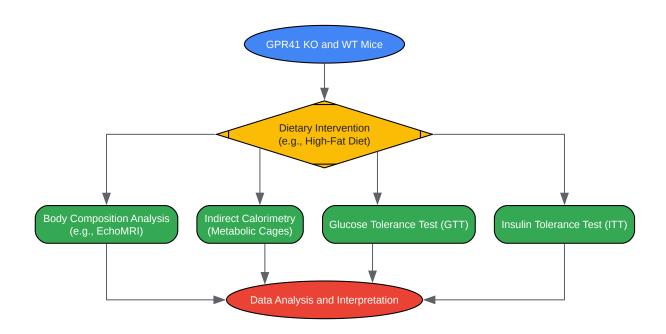


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Caption: GPR41 Signaling Pathway.



Experimental Workflow for Metabolic Phenotyping

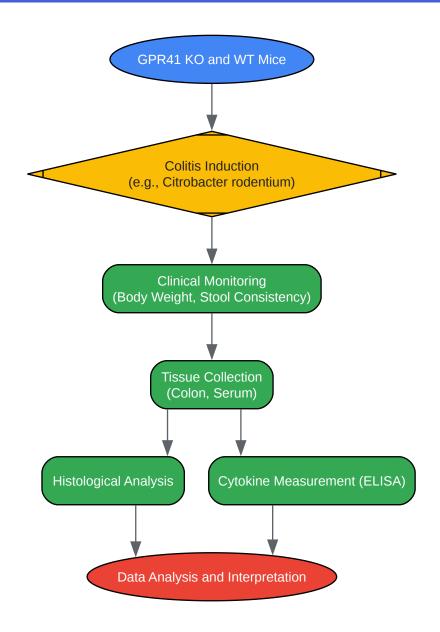


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Caption: Metabolic Phenotyping Workflow.

Experimental Workflow for Colitis Induction and Analysis





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Caption: Colitis Induction and Analysis Workflow.

Experimental Protocols Generation of GPR41 Knockout Mice

GPR41 knockout mice are typically generated using homologous recombination in embryonic stem (ES) cells.

Protocol:



- Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Gpr41 gene with a selectable marker, such as a neomycin resistance cassette. Homology arms flanking the targeted region are included to facilitate homologous recombination.
- ES Cell Transfection: The targeting vector is electroporated into ES cells derived from a specific mouse strain (e.g., 129/Sv).
- Selection of Recombinant ES Cells: ES cells are cultured in the presence of a selection agent (e.g., G418) to select for cells that have incorporated the targeting vector.
- Screening for Homologous Recombination: Resistant ES cell clones are screened by Southern blotting or PCR to identify those with the correctly targeted Gpr41 allele.
- Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts from a donor mouse (e.g., C57BL/6J).
- Generation of Chimeric Mice: The injected blastocysts are transferred to pseudopregnant surrogate mothers. The resulting offspring (chimeras) will have a mix of cells derived from the host blastocyst and the injected ES cells.
- Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring with a coat color indicative of the ES cell lineage are genotyped to confirm germline transmission of the targeted allele.
- Breeding to Homozygosity: Heterozygous mice are intercrossed to generate homozygous GPR41 knockout mice.

Metabolic Phenotyping

a. Indirect Calorimetry

This technique measures oxygen consumption (VO₂) and carbon dioxide production (VCO₂) to determine energy expenditure and the respiratory exchange ratio (RER).

Protocol:

 Acclimation: Individually house mice in the metabolic cages for at least 24 hours before data collection to allow for acclimation to the new environment.



- Data Collection: Monitor VO₂, VCO₂, food and water intake, and locomotor activity continuously for 24-48 hours.
- Calculation of Energy Expenditure: Energy expenditure (EE) is calculated using the Weir equation: EE (kcal/hr) = 3.941 x VO₂ (L/hr) + 1.106 x VCO₂ (L/hr).
- Calculation of RER: RER is calculated as the ratio of VCO₂ to VO₂. An RER value close to 1.0 indicates carbohydrate oxidation, while a value around 0.7 indicates fat oxidation.
- Data Analysis: Analyze the data for differences in energy expenditure, RER, food intake, and activity levels between GPR41 KO and WT mice, often separated into light and dark cycles.
- b. Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the ability of a mouse to clear a glucose load from the blood.

Protocol:

- Fasting: Fast mice for 6 hours with free access to water.
- Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein and measure the glucose concentration using a glucometer.
- Glucose Administration: Administer a 2 g/kg body weight bolus of a 20% glucose solution via oral gavage.
- Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after glucose administration and measure glucose levels.
- Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
- c. Insulin Tolerance Test (ITT)

The ITT measures the whole-body insulin sensitivity.

Protocol:



- Fasting: Fast mice for 4-6 hours with free access to water.
- Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein and measure the glucose concentration.
- Insulin Administration: Administer an intraperitoneal (IP) injection of human insulin at a dose of 0.75 U/kg body weight.
- Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 45, and 60 minutes after insulin injection and measure glucose levels.
- Data Analysis: Plot the blood glucose concentration over time. The rate of glucose disappearance reflects insulin sensitivity.

Gut Motility Assay

Whole Gut Transit Time using Carmine Red

This assay measures the time it takes for a non-absorbable marker to travel through the entire gastrointestinal tract.

Protocol:

- Fasting: Fast mice for 4 hours with free access to water.
- Marker Administration: Administer 0.2 ml of a 5% carmine red solution in 0.5% methylcellulose via oral gavage.
- Monitoring: House mice individually in clean cages with white paper bedding to easily visualize the colored fecal pellets.
- Time Recording: Record the time of gavage and the time of the appearance of the first red fecal pellet.
- Calculation: The whole gut transit time is the time difference between gavage and the appearance of the first red pellet.

Induction and Analysis of Colitis



Citrobacter rodentium Infection

C. rodentium is a natural mouse pathogen that induces colitis, providing a model to study host-pathogen interactions and intestinal inflammation.

Protocol:

- C. rodentium Culture: Grow C. rodentium overnight in Luria-Bertani (LB) broth.
- Infection: Infect mice by oral gavage with approximately 2.5 x 10⁸ colony-forming units (CFUs) of C. rodentium in 100 μl of LB broth.
- Clinical Monitoring: Monitor mice daily for changes in body weight and stool consistency.
- Tissue Collection: At a designated time point post-infection (e.g., day 10), euthanize the mice and collect the colon and serum.
- Histological Analysis:
 - Fix a section of the colon in 10% neutral buffered formalin.
 - Embed the tissue in paraffin and cut 5 μm sections.
 - Stain the sections with hematoxylin and eosin (H&E).
 - Score the sections for the severity of inflammation, including immune cell infiltration,
 epithelial hyperplasia, and goblet cell depletion.
- Cytokine Measurement (ELISA):
 - Prepare serum from the collected blood.
 - Use commercially available ELISA kits to measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the serum according to the manufacturer's instructions.

Conclusion



GPR41 knockout mouse models have provided significant insights into the role of this receptor in metabolism, gut function, and inflammation. The variability in the reported phenotypes underscores the importance of considering genetic background, gut microbiota, and diet when designing and interpreting experiments. The protocols and data presented in these application notes serve as a valuable resource for researchers utilizing GPR41 KO mice to investigate the intricate interplay between the gut microbiome and host physiology, and to explore novel therapeutic strategies for a range of diseases.

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